4-(dimethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl moiety at the amide nitrogen. The dimethylsulfamoyl group contributes to moderate polarity, while the benzofuran-thiazole hybrid structure enhances aromatic stacking interactions.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-24(2)31(26,27)15-9-7-13(8-10-15)20(25)23-21-22-16(12-30-21)18-11-14-5-4-6-17(28-3)19(14)29-18/h4-12H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYJZBBAKZGMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Amidation of Benzoic Acid Derivatives
The sulfamoyl group is introduced via a two-step sequence:
- Chlorosulfonation : Treatment of 4-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 4-(chlorosulfonyl)benzoic acid.
- Dimethylamine Quenching : Reaction with excess dimethylamine in tetrahydrofuran (THF) at room temperature affords 4-(dimethylsulfamoyl)benzoic acid.
Reaction Conditions :
- Solvent: THF or dichloromethane (DCM).
- Temperature: 0–25°C.
- Yield: 75–85% (isolated via acid-base extraction).
Alternative Route: Direct Sulfamoylation
4-Aminobenzoic acid reacts with dimethylsulfamoyl chloride in the presence of pyridine, though this method suffers from lower yields (60–70%) due to competing side reactions.
Synthesis of 4-(7-Methoxy-1-Benzofuran-2-yl)-1,3-Thiazol-2-Amine
Benzofuran Synthesis
7-Methoxy-1-benzofuran-2-carbaldehyde is prepared via:
Hantzsch Thiazole Synthesis
The aldehyde intermediate undergoes cyclization with thiourea in ethanol under reflux to form the thiazole ring:
$$
\text{7-Methoxy-1-benzofuran-2-carbaldehyde} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{Thiazol-2-amine derivative}
$$
Optimization Notes :
- Catalytic iodine (I₂) enhances cyclization efficiency.
- Yield: 65–75% after recrystallization from ethanol.
Amide Bond Formation
Carboxylic Acid Activation
4-(Dimethylsulfamoyl)benzoic acid is converted to its acyl chloride using oxalyl chloride (1.2 equiv) in DCM at 0°C:
$$
\text{Acid} + \text{ClCOCOCl} \xrightarrow{\text{DCM, 0°C}} \text{Acyl Chloride} + \text{CO}2 + \text{SO}2
$$
Coupling with Thiazol-2-Amine
The acyl chloride reacts with 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine in pyridine/DCM (1:1) at room temperature:
$$
\text{Acyl Chloride} + \text{Thiazol-2-Amine} \xrightarrow{\text{Base}} \text{Target Amide}
$$
Alternative Coupling Agents :
Industrial-Scale Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | Pd/C (5 mol%) | Continuous-flow hydrogenation |
| Solvent | DCM | Methyl-THF (green solvent) |
| Purification | Column chromatography | Crystallization (ethanol/water) |
| Yield | 65–85% | 90–92% (automated platforms) |
Key industrial considerations:
- Cost Reduction : Recyclable catalysts (e.g., polymer-supported Pd).
- Safety : Substitution of oxalyl chloride with safer activating agents.
- Throughput : Automated reaction monitoring via in-line IR spectroscopy.
Characterization and Quality Control
Critical analytical data for the final compound:
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (m, 4H, aryl-H), 6.78–7.15 (m, 3H, benzofuran-H), 3.87 (s, 3H, OCH₃), 2.89 (s, 6H, N(CH₃)₂). |
| HPLC (C18 column) | Purity >99.5% (RT = 12.4 min, 70:30 acetonitrile/water). |
| HRMS | [M+H]⁺ calcd. for C₂₂H₂₁N₃O₄S₂: 480.1024; found: 480.1028. |
Impurity profiling identifies byproducts such as unreacted acyl chloride (≤0.2%) and des-methyl sulfonamide derivatives (≤0.1%).
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using SnCl₂.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
Antimicrobial Activity
Studies have shown that derivatives of thiazole and benzamide can exhibit antimicrobial properties. For instance, compounds similar to 4-(dimethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide have been evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity at low concentrations .
Antifungal Activity
The compound has also been screened for antifungal properties against pathogens like Aspergillus niger and Aspergillus oryzae. The results indicate promising antifungal efficacy, suggesting its potential use in treating fungal infections .
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in metabolic disorders. For example, it has been investigated for its inhibitory effects on:
- α-glucosidase : Important for glucose metabolism, making it relevant for diabetes management.
- Acetylcholinesterase : Targeted for Alzheimer's disease treatment due to its role in neurotransmitter breakdown .
Case Studies and Research Findings
Therapeutic Potential
The multifaceted biological activities of this compound suggest it could play a role in developing treatments for:
- Infectious Diseases : Due to its antibacterial and antifungal properties.
- Metabolic Disorders : As an enzyme inhibitor, it shows promise in managing diabetes.
- Neurodegenerative Diseases : Potential application in Alzheimer's disease treatment through acetylcholinesterase inhibition.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Variations in Sulfamoyl/Substituent Groups
Key Observations :
- Sulfamoyl Substitutions: Dimethylsulfamoyl balances lipophilicity and solubility. Diethylsulfamoyl (higher alkyl chain) may improve binding via hydrophobic interactions but reduce solubility.
- Thiazole Substituents : The 7-methoxybenzofuran group in the target compound provides planar aromaticity for π-π stacking, while nitro (e.g., 4-nitrophenyl) or methyl groups (e.g., 4-methylphenyl) alter electronic properties and steric bulk .
Impact of Aromatic Moieties on Activity
Key Observations :
- Benzofuran vs. Benzothiophen : Benzofuran’s oxygen atom may engage in hydrogen bonding, whereas benzothiophen’s sulfur offers stronger hydrophobic interactions.
- Methoxy vs. Nitro Groups : Methoxy (electron-donating) improves solubility, while nitro (electron-withdrawing) may enhance target affinity but increase toxicity risks .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- logP : Dimethylsulfamoyl and methoxy groups in the target compound optimize logP for membrane permeability. Higher logP in diethylsulfamoyl analogs may reduce solubility .
- Metabolism : Methoxy and benzofuran groups in the target compound likely resist oxidative metabolism compared to nitro-substituted analogs .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide , also referred to as U-51754, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of a benzamide structure with a dimethylsulfamoyl group and a benzofuran-thiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
- Antiviral Activity :
-
Anticancer Properties :
- Research has shown that benzofuran derivatives can exhibit significant anticancer activity. For instance, certain derivatives demonstrated potent inhibition against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 0.02 to 0.08 μmol/mL . This suggests that the compound may induce apoptosis or inhibit cell proliferation through specific pathways.
- Enzyme Inhibition :
Antiviral Efficacy
A study focused on the antiviral effects of N-phenylbenzamide derivatives revealed that these compounds could increase intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication. The synthesized derivative IMB-0523 showed significant activity in vitro and in vivo against both wild-type and drug-resistant strains of HBV .
Anticancer Activity
In vitro tests on various cancer cell lines demonstrated that specific benzofuran derivatives exhibited moderate to high antiproliferative activity. For instance, compounds tested against A-549 cells showed IC50 values comparable to doxorubicin, a standard chemotherapy agent . This highlights the potential of these compounds as alternative therapeutic agents in oncology.
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic strategies for constructing the thiazole and benzofuran moieties in this compound?
The thiazole ring is typically synthesized via cyclization reactions between α-haloketones and thiourea derivatives under acidic or basic conditions, requiring precise temperature control (e.g., reflux in ethanol) . For the benzofuran moiety, methods include cyclodehydration of 2-hydroxyacetophenone derivatives or Pd-catalyzed coupling reactions. Multi-step synthesis often involves inert atmospheres (nitrogen/argon) to prevent oxidation of reactive intermediates .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- X-ray Diffraction (XRD): Single-crystal XRD resolves conformational ambiguities (e.g., Z/E isomerism in benzothiazole derivatives) .
- HPLC/Column Chromatography: Ensures >95% purity, critical for biological assays .
Q. How can researchers assess the compound’s preliminary biological activity?
Standardized in vitro assays include:
- Antimicrobial Testing: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition: Fluorometric assays for kinases or HDACs, given structural similarity to benzofuran-based inhibitors .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production without compromising purity?
- Reaction Optimization: Screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance efficiency .
- Purification: Use gradient column chromatography with silica gel or reverse-phase HPLC .
- Scale-Up Considerations: Maintain inert atmospheres and controlled cooling rates to minimize side reactions .
Q. What methodologies resolve contradictions in reported biological activity data?
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines to identify cell-type-specific effects .
- Metabolic Stability Testing: Incubate with liver microsomes to assess if metabolites contribute to observed activity .
- Orthogonal Assays: Validate kinase inhibition via both fluorescence resonance energy transfer (FRET) and radiometric assays .
Q. How can computational modeling guide mechanistic studies of this compound’s bioactivity?
- Docking Simulations: Use AutoDock Vina to predict binding modes to targets like HDACs or COX-2 .
- QSAR Analysis: Correlate substituent electronic properties (Hammett σ constants) with activity trends .
- MD Simulations: Explore conformational dynamics in aqueous vs. lipid bilayer environments .
Q. What strategies address discrepancies in spectral data interpretation (e.g., NOE vs. XRD)?
- 2D NMR Techniques: ROESY or NOESY to confirm spatial proximity of substituents .
- Synchrotron XRD: High-resolution data collection resolves bond-length ambiguities in sulfamoyl groups .
- Isotopic Labeling: 13C-labeled intermediates track regioselectivity in heterocycle formation .
Methodological Notes
- Contradictory Evidence: Synthesis protocols in and differ in solvent choice (ethanol vs. DMF) and reaction time. Researchers should perform solvent polarity screens to identify optimal conditions.
- Critical Citations: Avoid commercial sources (e.g., BenchChem in ); prioritize peer-reviewed syntheses from .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
